(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane can be achieved through intramolecular [3 + 2] nitrone cycloaddition reactions. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction is highly regio- and diastereoselective, leading to the formation of complex bicyclic isoxazolidines in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-8-Methyl-1-phenyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but includes a phenyl group instead of a trifluoromethyl group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
The presence of the trifluoromethyl group in (1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane makes it unique compared to other similar compounds. This group can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
CAS No. |
248957-71-3 |
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Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(1S,5R)-5-methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H11F3O2/c1-6-3-2-4-7(13-6,5-12-6)8(9,10)11/h2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
CYBZGFGFRVMYRU-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@]12CCC[C@](O1)(CO2)C(F)(F)F |
Canonical SMILES |
CC12CCCC(O1)(CO2)C(F)(F)F |
Origin of Product |
United States |
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